Cilofexor - 1418274-28-8

Cilofexor

Catalog Number: EVT-264880
CAS Number: 1418274-28-8
Molecular Formula: C28H22Cl3N3O5
Molecular Weight: 586.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cilofexor (formerly GS-9674) is a synthetic, non-steroidal small molecule belonging to the \"hammerhead\" class of compounds. [] It acts as a potent and selective agonist of the Farnesoid X Receptor (FXR). [, ] FXR, a nuclear receptor primarily found in the liver and intestines, plays a crucial role in regulating bile acid synthesis, lipid metabolism, glucose homeostasis, and inflammation. [, , ] Cilofexor's activation of FXR makes it a subject of significant interest in scientific research, particularly in the context of liver diseases like nonalcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC). [, , , , , , ]

References: [, , , , , , , , , ]

Synthesis Analysis

References: []

Mechanism of Action

Cilofexor functions as a potent agonist of FXR. [, ] Upon binding to FXR, Cilofexor initiates a cascade of downstream effects:

  • Regulation of Bile Acid Synthesis: Cilofexor's activation of intestinal FXR leads to the release of fibroblast growth factor 19 (FGF19). [, , ] FGF19 travels to the liver, where it binds to the FGFR4/βKlotho receptor complex and downregulates the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. [, ] This results in a decrease in bile acid production.
  • Modulation of Lipid Metabolism: Cilofexor influences lipid metabolism by regulating the expression of genes involved in lipid synthesis, transport, and oxidation. []
  • Anti-Inflammatory Effects: Cilofexor has demonstrated anti-inflammatory properties in preclinical models. [, ] The exact mechanisms underlying these effects are not fully elucidated but likely involve modulation of inflammatory pathways.
  • Anti-Fibrotic Effects: Preclinical studies have shown that Cilofexor can reduce hepatic fibrosis. [, ] This effect is likely mediated through its influence on hepatic stellate cells, which are key players in fibrosis development.

References: [, , , , ]

Applications

Preclinical Research:

  • Investigating NASH Pathogenesis: Cilofexor is employed in animal models of NASH to study the disease's development and progression. [, , , ] It helps researchers understand how FXR activation affects key features of NASH, such as steatosis, inflammation, and fibrosis.
  • Evaluating Therapeutic Potential in Liver Fibrosis: Cilofexor is used in preclinical models of liver fibrosis, including those induced by diet or chemical toxins, to evaluate its therapeutic potential. [, , ] Studies assess its ability to reduce fibrosis markers, improve liver function, and impact disease progression.

Clinical Research:

  • Phase II Trials in NASH: Cilofexor has been evaluated in Phase II clinical trials for treating NASH. [, , , , ] These trials investigate its safety, tolerability, and effectiveness in improving liver health markers like steatosis, inflammation, and fibrosis.
  • Phase II Trials in PSC: Cilofexor has also undergone Phase II clinical trials for PSC treatment. [, , , , ] These trials assess its impact on markers of cholestasis, such as alkaline phosphatase and bilirubin levels, and its effects on liver function.
  • Understanding FXR Biology: Clinical trials using Cilofexor provide valuable insights into the role of FXR in human health and disease. [] By analyzing the drug's effects on various biomarkers and physiological parameters, researchers gain a deeper understanding of FXR's functions in the liver and other organs.

References: [, , , , , , , , , , , , , , , ]

Future Directions
  • Combination Therapies: Exploring the efficacy and safety of Cilofexor in combination with other therapeutic agents for NASH and PSC. [, , , , , ] This approach aims to enhance treatment outcomes by targeting multiple disease pathways simultaneously.
  • Personalized Medicine: Investigating the use of genetic and other biomarkers to identify patient subgroups most likely to benefit from Cilofexor treatment. [] This approach could optimize treatment strategies and improve patient outcomes.
  • Long-term Safety and Efficacy: Conducting long-term studies to evaluate the sustained effects of Cilofexor on liver health and to monitor for potential long-term side effects. [, ] This is crucial for determining the drug's suitability for chronic use in liver diseases.
  • Mechanism of Action Studies: Further elucidating the precise molecular mechanisms by which Cilofexor exerts its therapeutic effects in NASH and PSC. [] A deeper understanding of these mechanisms will guide the development of more targeted and effective FXR-based therapies.
  • Expanding Applications: Investigating the potential therapeutic benefits of Cilofexor in other liver diseases and metabolic disorders, beyond NASH and PSC. [] This could include exploring its use in conditions such as primary biliary cholangitis and non-alcoholic fatty liver disease without advanced fibrosis.

References: [, , , , , , , ]

Properties

CAS Number

1418274-28-8

Product Name

Cilofexor

IUPAC Name

2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid

Molecular Formula

C28H22Cl3N3O5

Molecular Weight

586.8 g/mol

InChI

InChI=1S/C28H22Cl3N3O5/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36)

InChI Key

KZSKGLFYQAYZCO-UHFFFAOYSA-N

SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl

Solubility

Soluble in DMSO, DMF, EtOH (slightly), and 1:20 DMF:PBS

Synonyms

Cilofexor; GS-9674; GS 9674; GS9674;

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.